molecular formula C9H17NOS B13528538 3-(Thian-3-yl)morpholine

3-(Thian-3-yl)morpholine

Cat. No.: B13528538
M. Wt: 187.30 g/mol
InChI Key: WNUIQSKVRVFUDH-UHFFFAOYSA-N
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Description

3-(Thian-3-yl)morpholine is an organic compound that features a morpholine ring substituted with a thian-3-yl group. Morpholine itself is a heterocyclic amine with both nitrogen and oxygen atoms in its ring structure, making it a versatile scaffold in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thian-3-yl)morpholine typically involves the reaction of morpholine with a thian-3-yl precursor. One common method is the nucleophilic substitution reaction where morpholine reacts with a thian-3-yl halide under basic conditions . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-(Thian-3-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(Thian-3-yl)morpholine involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The thian-3-yl group can undergo redox reactions, influencing cellular redox states and signaling pathways . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor functions, contributing to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-(Thian-3-yl)morpholine is unique due to the presence of both morpholine and thian-3-yl groups, combining the properties of both moieties.

Properties

Molecular Formula

C9H17NOS

Molecular Weight

187.30 g/mol

IUPAC Name

3-(thian-3-yl)morpholine

InChI

InChI=1S/C9H17NOS/c1-2-8(7-12-5-1)9-6-11-4-3-10-9/h8-10H,1-7H2

InChI Key

WNUIQSKVRVFUDH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)C2COCCN2

Origin of Product

United States

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